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Compound of Interest

Compound Name: Cyanine7 NHS ester

Cat. No.: B606880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cyanine7 (Cy7) NHS

ester and its tandem conjugates in flow cytometry. This document includes detailed protocols

for antibody conjugation and cell staining, quantitative data for performance evaluation, and an

example of its application in the analysis of intracellular signaling pathways.

Introduction to Cyanine7 in Flow Cytometry
Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in

flow cytometry.[1] Its emission maximum in the far-red region of the spectrum (~770-780 nm)

offers significant advantages, including reduced spectral overlap with other common

fluorochromes and lower background autofluorescence from cells and tissues.[1][2] Cy7 is

often used in tandem with other fluorophores like phycoerythrin (PE) or allophycocyanin (APC),

creating exceptionally bright reagents such as PE-Cy7 and APC-Cy7, which are ideal for

detecting low-abundance antigens.[2][3]

The N-hydroxysuccinimide (NHS) ester functional group of Cy7 allows for the covalent labeling

of proteins by reacting with primary amines, such as the lysine residues on antibodies, to form

stable amide bonds.[4] This enables the creation of custom fluorescently labeled antibodies for

multicolor flow cytometry panels.
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The spectral properties of Cy7 and its commonly used tandem conjugates are crucial for

designing multicolor flow cytometry panels.

Fluorochrome
Excitation Max
(nm)

Emission Max
(nm)

Common
Laser Line(s)
(nm)

Relative
Brightness

PE-Cy7 565 ~774-785 488, 532, 561 Very Bright (4/5)

APC-Cy7 650 ~785 633, 640 Bright (2/5)

Table 1: Spectroscopic properties of common Cy7 tandem dyes.[2]

Advantages of Using Cy7-Labeled Antibodies:

Minimal Spectral Overlap: The far-red emission of Cy7 reduces spectral spillover into

detectors for fluorochromes excited by blue and yellow-green lasers, such as FITC and PE,

simplifying panel design and compensation.[1][2]

Reduced Autofluorescence: Cellular autofluorescence is significantly lower in the near-

infrared region of the spectrum, leading to improved signal-to-noise ratios and better

resolution of dimly stained populations.[1][2]

High Brightness: Tandem conjugates like PE-Cy7 are exceptionally bright, making them

suitable for the detection of antigens with low expression levels.[3]

Experimental Protocols
Protocol for Antibody Conjugation with Cyanine7 NHS
Ester
This protocol outlines the steps for labeling an antibody with Cy7 NHS ester.

Materials:

Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)

Cyanine7 NHS Ester
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Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0)

Purification Column (e.g., Sephadex G-25)

Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a

buffer exchange. The antibody concentration should be between 2-10 mg/mL.[4]

Prepare Cy7 NHS Ester Stock Solution: Immediately before use, dissolve the Cy7 NHS ester

in anhydrous DMSO to a concentration of 10 mM.[4]

Conjugation Reaction:

Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.[4]

Add the Cy7 NHS ester stock solution to the antibody solution at a molar ratio of 10:1

(dye:antibody). This ratio may need to be optimized (ranging from 5:1 to 20:1).[4]

Incubate the reaction for 60 minutes at room temperature, protected from light, with gentle

stirring.[4]

Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with the storage buffer.[5]

Degree of Labeling (DOL) Calculation: The DOL can be determined using the following

formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where A_max is the

absorbance at the maximum wavelength of Cy7, A_280 is the absorbance at 280 nm,

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of Cy7 at its A_max (e.g.,

~250,000 M⁻¹cm⁻¹), and CF is the correction factor for the dye's absorbance at 280 nm.[4]
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Protocol for Cell Surface Staining with a Cy7-
Conjugated Antibody
This protocol is for staining cell surface markers on peripheral blood mononuclear cells

(PBMCs).

Materials:

Isolated PBMCs in a single-cell suspension

FACS Buffer: PBS with 1-2% Fetal Bovine Serum (FBS) and 0.05% sodium azide

Fc Receptor Blocking Solution

Cy7-labeled primary antibody and other fluorochrome-conjugated antibodies

Isotype control for the Cy7-conjugated antibody

Viability dye (e.g., 7-AAD or a fixable viability dye)

Procedure:

Cell Preparation: Wash the cells and adjust the concentration to 1 x 10^7 cells/mL in cold

FACS buffer. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry

tube.[6]

Fc Receptor Blocking: Add the Fc receptor blocking solution to each tube according to the

manufacturer's instructions and incubate for 10 minutes at room temperature.[6]

Antibody Staining: Add the predetermined optimal concentration of the Cy7-labeled antibody

and other antibodies in your panel. Include an isotype control. Vortex gently and incubate for

20-30 minutes at 4°C in the dark.[6]

Washing: Add 2 mL of cold FACS buffer to each tube, centrifuge at 300-400 x g for 5

minutes, and discard the supernatant. Repeat the wash step.[6]

Viability Staining: Resuspend the cell pellet in 100-200 µL of FACS buffer and add the

viability dye according to the manufacturer's protocol.[6]
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Data Acquisition: Acquire the samples on a flow cytometer equipped with the appropriate

lasers and filters for Cy7 detection.[2]

Protocol for Intracellular Cytokine Staining
This protocol describes the detection of intracellular cytokines in T cells using a multicolor

panel that includes Cy7-conjugated antibodies.

Materials:

PBMCs

Cell stimulation cocktail (e.g., PMA/Ionomycin)

Protein transport inhibitor (e.g., Brefeldin A)

Surface staining antibodies (e.g., CD3-APC-Cy7, CD4-PE-Texas Red, CD8-Pacific Blue,

CD45RA-PE-Cy7)

Intracellular staining antibodies (e.g., IFNγ-APC, TNFα-FITC, IL2-PE)

Fixation/Permeabilization Buffer

Wash Buffer

Procedure:

Cell Stimulation: Stimulate PBMCs with a cell stimulation cocktail in the presence of a protein

transport inhibitor for 4-6 hours at 37°C.[4]

Surface Staining: Wash the cells and stain with a cocktail of surface antibodies for 20

minutes at room temperature, protected from light.[4]

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a

fixation/permeabilization buffer according to the manufacturer's protocol.[4]

Intracellular Staining: Stain the cells with a cocktail of intracellular cytokine antibodies for 30

minutes at room temperature in the dark.[7]
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Washing and Acquisition: Wash the cells and resuspend them in FACS buffer for analysis on

a flow cytometer.[4]

Quantitative Data Presentation
The performance of fluorochrome-conjugated antibodies can be assessed by calculating the

Stain Index, which provides a measure of the brightness of a given fluorochrome on a specific

instrument.[3] A higher stain index indicates better separation between positive and negative

populations.

Fluorochrome Relative Brightness
Representative Stain Index
(CD4 on human
lymphocytes)

PE 5/5 (Brightest) High

PE-Cy7 4/5 (Very Bright) High

APC 4/5 (Very Bright) High

FITC 3/5 (Bright) Moderate

APC-Cy7 2/5 (Moderate) Moderate

Table 2: Relative brightness and representative stain index of common fluorochromes. The

stain index is a relative value and can vary depending on the instrument, antibody clone, and

cell type used.[3]

Application Example: Analysis of STAT3 Signaling
Pathway
Flow cytometry can be used to analyze intracellular signaling events, such as the

phosphorylation of transcription factors. The STAT3 (Signal Transducer and Activator of

Transcription 3) pathway is a key signaling cascade involved in cell growth, survival, and

differentiation.[8]

Experimental Workflow:
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Cell Stimulation: Stimulate cells (e.g., PBMCs) with a cytokine such as Interleukin-6 (IL-6) for

a short period (e.g., 15 minutes) to induce STAT3 phosphorylation. Include an unstimulated

control.[9]

Fixation and Permeabilization: Immediately fix the cells to preserve the phosphorylation

state, followed by permeabilization to allow intracellular antibody staining.[9]

Staining: Stain the cells with an antibody specific for the phosphorylated form of STAT3

(pY705), conjugated to a bright fluorochrome like PE-Cy7. Co-stain with antibodies to cell

surface markers to identify specific cell populations.[8]

Data Analysis: Analyze the samples on a flow cytometer to quantify the percentage of cells

with phosphorylated STAT3 and the mean fluorescence intensity (MFI) of the pSTAT3 signal

in different cell subsets.[10]

Below is a diagram of the experimental workflow for analyzing STAT3 phosphorylation.

Workflow for STAT3 Phosphorylation Analysis

1. Cell Stimulation
(e.g., with IL-6)

2. Fixation & Permeabilization

3. Intracellular Staining
(pSTAT3-PE-Cy7)

4. Flow Cytometry Analysis

Click to download full resolution via product page
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Caption: Experimental workflow for phospho-flow analysis of STAT3.

Below is a simplified diagram of the IL-6/STAT3 signaling pathway.
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Click to download full resolution via product page

Caption: Simplified IL-6 induced STAT3 signaling pathway.

Conclusion
Cyanine7 NHS ester and its tandem conjugates are powerful tools for multicolor flow

cytometry. Their favorable spectral properties and the brightness of tandem dyes like PE-Cy7

enable the development of complex panels for deep immunophenotyping and the analysis of

intracellular signaling pathways. By following the detailed protocols and considering the

quantitative data presented, researchers can effectively incorporate Cy7-based reagents into

their experiments to achieve high-quality, reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Cyanine7 NHS
Ester in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606880#cyanine7-nhs-ester-for-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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